Methyl 2-aminoadamantane-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

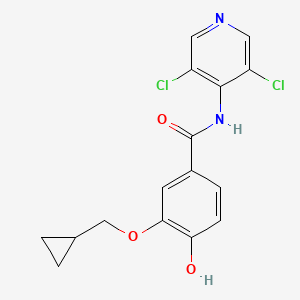

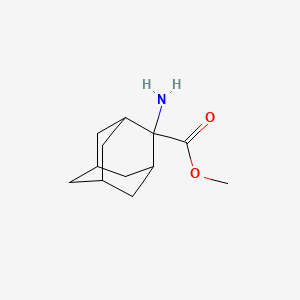

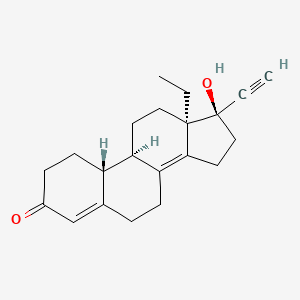

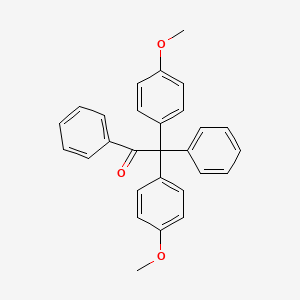

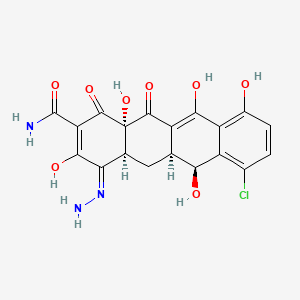

“Methyl 2-aminoadamantane-2-carboxylate” is a chemical compound with the molecular formula C12H19NO2 . It is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties .

Synthesis Analysis

The synthesis of adamantane derivatives, including “Methyl 2-aminoadamantane-2-carboxylate”, has been a subject of interest in the field of organic chemistry . The synthesis often involves Lewis-acid catalyzed rearrangement procedures .Molecular Structure Analysis

The molecular structure of “Methyl 2-aminoadamantane-2-carboxylate” is characterized by the presence of an adamantane moiety, which is a polycyclic cage molecule . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carbonyl group a basic trigonal shape .科学的研究の応用

Synthesis of Unsaturated Adamantane Derivatives

“Methyl 2-aminoadamantane-2-carboxylate” is a derivative of adamantane, a type of hydrocarbon that is highly stable and has unique properties . It is used in the synthesis of unsaturated adamantane derivatives, which are important in various fields of research . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Development of Novel Preparation Methods

This compound plays a crucial role in the development of novel methods for the preparation of unsaturated adamantane derivatives . These methods are essential for advancing research in adamantane chemistry .

Polymerization Reactions

“Methyl 2-aminoadamantane-2-carboxylate” is used in polymerization reactions . These reactions are important for creating new materials based on natural and synthetic nanodiamonds .

Quantum-Chemical Calculations

This compound is used in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives . This helps in elucidating the mechanisms for their chemical and catalytic transformations .

Synthesis of Bioactive Compounds

“Methyl 2-aminoadamantane-2-carboxylate” is used in the synthesis of bioactive compounds . These compounds have potential applications in pharmaceuticals and other areas of health science .

Production of High-Energy Fuels and Oils

This compound is used in the production of high-energy fuels and oils . This is due to the high reactivity and stability of adamantane derivatives .

Synthesis of Methyl Maleopimarates with Adamantyl Substituents

“Methyl 2-aminoadamantane-2-carboxylate” is used in the synthesis of methyl maleopimarates with adamantyl substituents . These conjugates are synthesized as potentially biologically active compounds .

Antiviral Drug Research

This compound is used in antiviral drug research . Practical applications of adamantane and its derivatives include antiviral drugs . This compound could increase the antiviral potency and diminish the resistance of the flu A strains .

将来の方向性

Adamantane derivatives, including “Methyl 2-aminoadamantane-2-carboxylate”, have promising applications in the field of targeted drug delivery and surface recognition . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

作用機序

Target of Action

Methyl 2-aminoadamantane-2-carboxylate, also known as 2-aminoadamantane, primarily targets the NMDA-subtype glutamate receptors . These receptors play a crucial role in controlling synaptic plasticity and memory function .

Mode of Action

The compound interacts with its targets by serving as a ligand for the NMDA-subtype glutamate receptors . It also shows mitoprotective properties by preventing the opening of the mitochondrial permeability transition (MPT) pore . Furthermore, it acts as a microtubule stabilizer, stimulating the polymerization of tubulin and microtubule-associated proteins .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits enzymes of the cholinesterase family, exhibiting higher inhibitory activity against butyrylcholinesterase (BChE), but having almost no effect on the activity of carboxylesterase . This inhibition can lead to increased levels of acetylcholine, a neurotransmitter, in the brain, potentially improving cognitive function.

Result of Action

The compound’s action results in several molecular and cellular effects. It can act as blockers of acetylcholinesterase (AChE)-induced β-amyloid aggregation . This property is particularly beneficial in the context of neurodegenerative disorders like Alzheimer’s disease, where β-amyloid plaques are a characteristic feature .

特性

IUPAC Name |

methyl 2-aminoadamantane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-15-11(14)12(13)9-3-7-2-8(5-9)6-10(12)4-7/h7-10H,2-6,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOLCEFLWZRKCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(C2CC3CC(C2)CC1C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-aminoadamantane-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt](/img/structure/B588265.png)